![molecular formula C5H7N B14463937 1-Azabicyclo[3.1.0]hex-2-ene CAS No. 67684-00-8](/img/structure/B14463937.png)
1-Azabicyclo[3.1.0]hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[310]hex-2-ene is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.1.0]hex-2-ene can be synthesized through several methods. One notable method involves the palladium-catalyzed aerobic (1+2) annulation of Csp3–H bonds with olefins . This reaction takes place under aerobic conditions and involves the palladation of Csp3–H bonds twice at the same position, followed by reductive elimination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of transition metal catalysis, such as palladium-catalyzed reactions, is a common approach in the synthesis of similar bicyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of pyrrolidines and piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as benzyl bromide can be used in substitution reactions.
Major Products Formed:
Pyrrolidines: Formed through substitution reactions with electrophiles.
Piperidines: Another major product formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-Azabicyclo[3.1.0]hex-2-ene and its derivatives have several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[3.1.0]hex-2-ene involves its interaction with various molecular targets and pathways. For example, the compound can undergo cyclization reactions facilitated by lithium coordination, leading to the formation of different products . Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes .
Comparación Con Compuestos Similares
1-Azabicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different reactivity and applications.
2-Azabicyclo[3.2.1]octane: A compound with a larger bicyclic structure, used in different applications.
Uniqueness: this compound is unique due to its specific bicyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and application.
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Propiedades
Número CAS |
67684-00-8 |
|---|---|
Fórmula molecular |
C5H7N |
Peso molecular |
81.12 g/mol |
Nombre IUPAC |
1-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C5H7N/c1-2-5-4-6(5)3-1/h1,3,5H,2,4H2 |
Clave InChI |
SSFXSDPIPYPJNM-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN2C1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
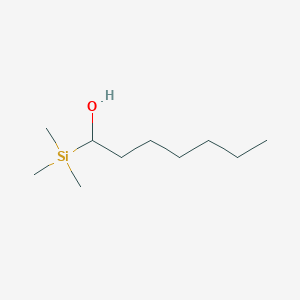
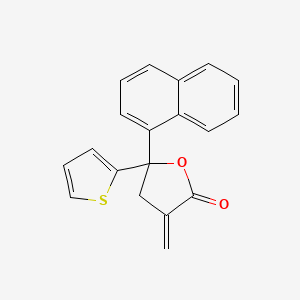


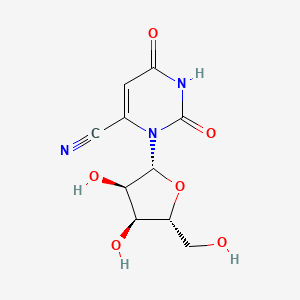
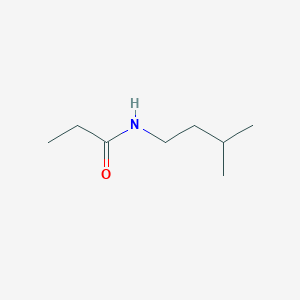
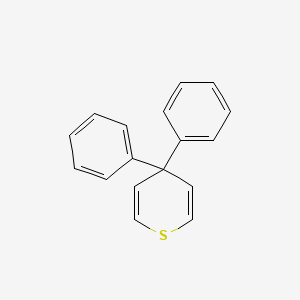
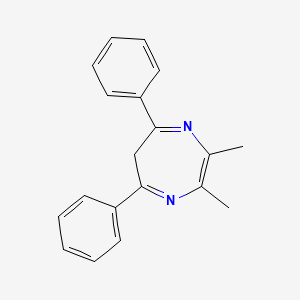
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
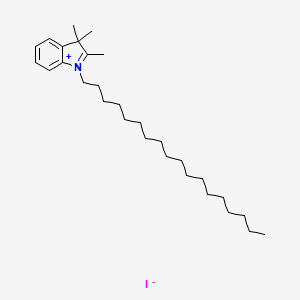
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
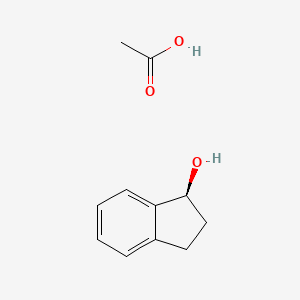
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
